molecular formula C26H32ClNO6S2 B12761708 Clopidogrel camsylate CAS No. 862163-72-2

Clopidogrel camsylate

Cat. No.: B12761708
CAS No.: 862163-72-2
M. Wt: 554.1 g/mol
InChI Key: XEENARPWPCQXST-DDJQTTAYSA-N
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Description

Clopidogrel camsylate is an antiplatelet agent used to inhibit blood clots in various conditions such as peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is structurally and pharmacologically similar to ticlopidine and is sold under the brand name Plavix among others . This compound works by irreversibly inhibiting a receptor called P2Y12 on platelets, which prevents platelet aggregation and reduces the risk of heart attacks and strokes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel camsylate involves several steps, starting from the precursor compound 2-chlorobenzyl cyanide. The key steps include:

    Cyclization: The precursor undergoes cyclization to form a thienopyridine ring.

    Hydrolysis: The nitrile group is hydrolyzed to form a carboxylic acid.

    Esterification: The carboxylic acid is esterified to form the methyl ester.

    Resolution: The racemic mixture is resolved to obtain the active S-enantiomer.

    Salt Formation: The active enantiomer is then converted to its camsylate salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and solvent choice are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel camsylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clopidogrel camsylate has a wide range of scientific research applications:

Mechanism of Action

Clopidogrel camsylate exerts its effects by inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes. This receptor plays a critical role in the activation and aggregation of platelets, which are essential processes in clot formation. By blocking this receptor, this compound prevents platelet aggregation and reduces the risk of thrombotic events .

Comparison with Similar Compounds

Uniqueness: Clopidogrel camsylate is unique due to its irreversible binding to the P2Y12 receptor, which provides prolonged antiplatelet effects. It is also widely used in combination with aspirin for dual antiplatelet therapy, making it a cornerstone in the management of cardiovascular diseases .

Properties

CAS No.

862163-72-2

Molecular Formula

C26H32ClNO6S2

Molecular Weight

554.1 g/mol

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate

InChI

InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t15-;7-,10-/m01/s1

InChI Key

XEENARPWPCQXST-DDJQTTAYSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3

Origin of Product

United States

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